molecular formula C24H23NO4 B554279 Z-Phe-OBzl CAS No. 60379-01-3

Z-Phe-OBzl

Cat. No.: B554279
CAS No.: 60379-01-3
M. Wt: 389.4 g/mol
InChI Key: ILHGLRRAUKTLLN-QFIPXVFZSA-N
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Description

Z-L-phenylalanine benzyl ester, commonly referred to as Z-Phe-OBzl, is a derivative of the amino acid phenylalanine. It is widely used in peptide synthesis and has gained significant attention in the scientific community due to its potential therapeutic and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Z-L-phenylalanine benzyl ester can be synthesized from N-Cbz-L-phenylalanine and benzyl alcohol. The reaction typically involves the use of coupling reagents to form the ester bond between the carboxyl group of N-Cbz-L-phenylalanine and the hydroxyl group of benzyl alcohol . The reaction conditions often include the use of a base such as triethylamine and a dehydrating agent like dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of Z-L-phenylalanine benzyl ester may involve large-scale esterification processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Z-L-phenylalanine benzyl ester is unique due to its specific structure, which allows it to act as both an antagonist and agonist at opioid receptors. This dual functionality makes it a valuable tool in pain management research and drug development .

Properties

IUPAC Name

benzyl (2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO4/c26-23(28-17-20-12-6-2-7-13-20)22(16-19-10-4-1-5-11-19)25-24(27)29-18-21-14-8-3-9-15-21/h1-15,22H,16-18H2,(H,25,27)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILHGLRRAUKTLLN-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426794
Record name Z-Phe-OBzl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60379-01-3
Record name Z-Phe-OBzl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of incorporating Z-Phe-OBzl within the structure of the investigated chemotactic formylpeptide analogues?

A1: The research paper primarily focuses on the synthesis and biological activity of a novel cyclic analogue of the chemotactic peptide formyl-methionine-leucine-phenylalanine-methyl ester (fMLF-OMe). The specific role and properties of this compound are not explicitly discussed in this study. The authors utilize the linear peptide formyl-methionine-lysine(Z)-phenylalanine-benzyl ester (For-Met-Lys(Z)-Phe-OBzl), where this compound represents the C-terminal protected phenylalanine residue, as a structurally related compound for comparison in activity assays. []

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